molecular formula C17H17FN2O2 B349833 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide CAS No. 1060227-73-7

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide

Cat. No.: B349833
CAS No.: 1060227-73-7
M. Wt: 300.33g/mol
InChI Key: LBTSLDVITIPLIW-UHFFFAOYSA-N
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Description

N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide is a synthetic benzamide derivative intended for research and experimental applications only. It is strictly not for diagnostic, therapeutic, or any personal use. Chemically, this compound features a 2-fluorobenzamide core linked to a phenyl substituent modified with a dimethylamino-oxoethyl group. This molecular architecture is characteristic of compounds investigated for their potential as key intermediates in organic synthesis or as bioactive scaffolds in pharmaceutical research. Similar benzamide and fluorobenzamide structures have been documented in scientific literature for their utility in developing pharmacologically active molecules, including those with potential antibacterial properties or as inhibitors of specific enzymes . Researchers value this compound for its potential role in structure-activity relationship (SAR) studies, fragment-based drug design, and chemical biology. Please consult the product's Certificate of Analysis for specific data on purity and characterization. All handling and use must adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-20(2)16(21)11-12-7-9-13(10-8-12)19-17(22)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSLDVITIPLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the oxoethyl group, typically through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Dimethylaminoethyl vs. Cyclohexylamino/Tert-Butylamino Groups
  • Impact: Cyclohexylamino derivatives may exhibit prolonged half-lives but reduced solubility compared to the dimethylamino variant.
  • Methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate (, ): The tert-butyl group introduces extreme hydrophobicity, which could hinder aqueous solubility and bioavailability.
Fluorine Position and Electronic Effects
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (–4, ): Differs in fluorine substitution (2,4-difluorophenyl vs. 2-fluorobenzamide). However, this may also reduce metabolic stability due to increased susceptibility to oxidative defluorination.

Functional Group Modifications

Benzamide vs. Benzimidazole Derivatives
  • N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl} derivatives ():
    • Benzimidazole rings introduce aromaticity and hydrogen-bonding capacity, often associated with anti-convulsant activity.
    • Key Difference : The absence of a benzimidazole moiety in the target compound suggests a divergent mechanism of action (e.g., HDAC inhibition vs. ion channel modulation).
Sulfonamide vs. Amide Linkages
  • N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide (): Sulfonamide groups are more acidic than benzamides, influencing ionization state and pharmacokinetics. Impact: Sulfonamides may exhibit stronger protein binding but shorter half-lives due to renal clearance.

Pharmacological Profiling

HDAC Inhibition vs. Anti-Convulsant Activity
  • The target compound’s dimethylaminoethyl group aligns with HDAC inhibitor pharmacophores, as seen in compounds like methyl 4-({N-[2-(dimethylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate ().
  • In contrast, benzimidazole derivatives () prioritize anti-convulsant activity, likely via GABAergic modulation.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Target Activity
N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide C₁₇H₁₈FN₂O₂ 313.34 2-fluoro, dimethylaminoethyl 2.1 (est.) HDAC inhibition
N-(2,4-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₂NO 251.21 2,4-difluorophenyl 2.8 Crystallography studies
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide C₁₅H₁₄FN₃O₂ 287.29 4-amino, 2-fluoro 1.5 Undisclosed
G500-0036 (N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide) C₂₀H₂₅F₂N₃O 375.43 3-fluoro, dual dimethylamino groups 3.5 Screening compound

*Estimated using fragment-based methods.

Biological Activity

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a dimethylamino group, a fluorobenzamide moiety, and a phenyl ring, which contribute to its unique chemical properties and biological interactions.

Key Features

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Fluorobenzamide Moiety : Increases binding affinity to biological targets.
  • Phenyl Ring : Provides structural stability.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The dimethylamino group is believed to facilitate interactions with enzymes or receptors, while the fluorobenzamide moiety enhances the compound's binding affinity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Demonstrated potential in inhibiting tumor cell proliferation in vitro.
  • Anti-inflammatory Effects : Shown to reduce inflammatory markers in cellular models.
  • Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Research :
    • A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that involves the modulation of NF-kB signaling pathways .
  • Enzyme Interaction Studies :
    • Research indicated that this compound effectively inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby demonstrating potential as an antitumor agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamideSimilar to above but with fluorine at position 4Moderate anticancer activity
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-fluorobenzamideSimilar structure with fluorine at position 3Lower binding affinity compared to 2-fluoro derivative

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